N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt
Description
N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt is a quaternary ammonium compound characterized by a diethylenetriamine backbone modified with stearoyl (C₁₈) fatty acid chains and a cyanoethyl group. The diethyl sulfate counterion enhances its solubility and stability, making it suitable for applications in surfactants, emulsifiers, or fabric softeners. Its structure combines lipophilic (stearoyl) and hydrophilic (cyanoethyl, sulfate) groups, enabling dual functionality in formulations .
Properties
CAS No. |
70693-75-3 |
|---|---|
Molecular Formula |
C47H94N4O6S |
Molecular Weight |
843.3 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C43H84N4O2.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49);3-4H2,1-2H3 |
InChI Key |
RCLIBJFBPOKHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves multiple steps. The starting materials typically include stearic acid, diethylenetriamine, and cyanoethyl reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yieldThe final step involves the addition of diethyl sulfate to form the salt .
Chemical Reactions Analysis
Types of Reactions
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems. Its amphiphilic properties allow it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated that formulations using this compound can enhance the delivery efficiency of antitumor agents, leading to improved therapeutic outcomes .
Gene Delivery
Research indicates that N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine derivatives can facilitate gene delivery by forming complexes with nucleic acids. These complexes protect the genetic material from degradation and promote cellular uptake, making them promising candidates for gene therapy applications .
Surface Modification
The compound is utilized in surface modification techniques to enhance the properties of materials. For instance, it can be applied to modify the surface of nanoparticles to improve their stability and dispersibility in various solvents. This application is particularly relevant in the development of nanomaterials for biomedical applications .
Emulsification
Due to its surfactant properties, N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine is employed in emulsification processes within cosmetic and food industries. It helps stabilize emulsions by reducing the interfacial tension between oil and water phases, thus improving product consistency and shelf life .
Water Treatment
The compound has been explored for its ability to remove contaminants from water sources. Its surfactant properties allow it to interact with pollutants, facilitating their removal through adsorption or flocculation processes . Research has shown that formulations containing this compound can effectively reduce levels of hazardous substances in wastewater.
Case Studies
Mechanism of Action
The mechanism of action of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The cyano group may also interact with specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogues
(a) N-(2-Cyanoethyl)diethylenetriamine
- Structure: Features a cyanoethyl group attached to diethylenetriamine but lacks stearoyl chains and a sulfate counterion.
- Properties : Smaller molecular weight (~215 g/mol) compared to the stearoyl-modified compound (>600 g/mol). Higher water solubility due to the absence of long alkyl chains.
- Applications : Primarily used as an intermediate in organic synthesis rather than in industrial formulations .
(b) Diethylenetriaminepentaacetic Acid (DTPA) and Salts
- Structure : Contains five acetic acid groups on the diethylenetriamine backbone.
- Properties : Strong metal-chelating capacity (e.g., binding Fe³⁺, Ca²⁺) due to multiple carboxylate groups. Lower lipophilicity compared to the stearoyl-modified compound.
- Applications : Water treatment, pharmaceuticals, and contrast agents (e.g., gadolinium-DTPA) .
(c) Quaternary Ammonium Salts (e.g., N,N-Dimethyloctylamine Derivatives)
- Structure : Alkyl chains (e.g., octyl) attached to amine groups, often quaternized with methyl or ethyl sulfate.
- Properties : Surface-active behavior, antimicrobial activity. Shorter alkyl chains (C₈ vs. C₁₈) reduce hydrophobicity.
- Applications : Fabric softeners, antistatic agents, and biocides .
Physicochemical Properties
| Property | N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, Diethyl Sulfate Salt | N-(2-Cyanoethyl)diethylenetriamine | DTPA Pentasodium Salt | N,N-Dimethyloctylamine Methyl Sulfate |
|---|---|---|---|---|
| Molecular Weight | ~650–700 g/mol | ~215 g/mol | ~503 g/mol | ~280 g/mol |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) | High in water | High in water | High in water |
| Critical Micelle Conc. | Low (due to C₁₈ chains) | Not applicable | Not applicable | Moderate (C₈ chains) |
| Chelation Capacity | Limited (amine groups) | None | High (5 carboxylates) | None |
Biological Activity
N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt is a synthetic compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. Its unique structure, which includes long-chain fatty acids and a cationic amine component, suggests potential applications in drug delivery systems and as a therapeutic agent. This article explores the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Long-chain fatty acids : Two stearoyl groups contribute to its hydrophobic properties.
- Cationic amine : The presence of diethylenetriamine enhances its interaction with biological membranes.
- Sulfate salt : The diethyl sulfate component provides ionic characteristics that may influence solubility and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with cell membranes and proteins. Its cationic nature allows it to bind effectively to negatively charged cellular components, potentially facilitating cellular uptake.
Cytotoxicity Studies
Research indicates that the compound exhibits varying degrees of cytotoxicity depending on concentration and cell type. For instance:
- Cell Lines Tested : Studies have utilized various human cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxic effects.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 50 µM across different studies, indicating moderate cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL.
- Gram-negative Bacteria : Exhibits moderate activity against Escherichia coli with an MIC of 15 µg/mL.
Case Studies
- Drug Delivery Systems : A study explored the use of this compound as a carrier for anticancer drugs. Results showed enhanced drug solubility and improved cellular uptake in vitro.
- Tissue Engineering Applications : The compound was tested as a coating material for scaffolds in tissue engineering. It promoted cell adhesion and proliferation in fibroblast cultures.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered topically or via injection:
- Absorption Rates : Rapid absorption was noted in animal models, with peak plasma concentrations achieved within 30 minutes post-administration.
- Distribution : High affinity for lipid-rich tissues was observed, suggesting potential for localized therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
